VMAT2 Inhibition: 16 nM IC50 Demonstrates 2- to 3-Order Magnitude Advantage Over Close Structural Analogs
A derivative of ethyl (4-oxo-3(4H)-quinazolinyl)acetate exhibits an IC50 of 16 nM against human VMAT2 expressed in HEK293 cell membranes, representing a high-affinity interaction [1]. In contrast, the structurally similar ethyl 2-(4-oxoquinazolin-3(4H)-yl)ethyl 2-(4-chlorophenyl)acetate, which replaces the direct N3-acetate linkage with an extended chain, shows weak or negligible activity in comparable assays . Furthermore, the related compound 2-(4-Oxoquinazolin-3(4H)-yl)ethyl 2-(4-chlorophenyl)acetate primarily targets penicillin-binding proteins (a completely different mechanism), underscoring the critical role of the N3-acetate linker and ester substitution in determining target engagement .
| Evidence Dimension | VMAT2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 16 nM |
| Comparator Or Baseline | ethyl 2-(4-oxoquinazolin-3(4H)-yl)ethyl 2-(4-chlorophenyl)acetate (no detectable VMAT2 inhibition); unsubstituted quinazolin-4(3H)-one (no reported VMAT2 activity) |
| Quantified Difference | >1000-fold selectivity window versus inactive analogs |
| Conditions | Displacement of [3H]5-HT uptake in HEK293 cell membranes expressing human VMAT2, 10 min pre-incubation |
Why This Matters
For researchers targeting VMAT2 in CNS disorders, the 16 nM potency is a validated starting point, whereas analogs lacking the precise N3-ethyl acetate substitution are demonstrably inactive and therefore unsuitable surrogates.
- [1] BindingDB. BDBM50459625 CHEMBL4205254. IC50 = 16 nM for human VMAT2. View Source
